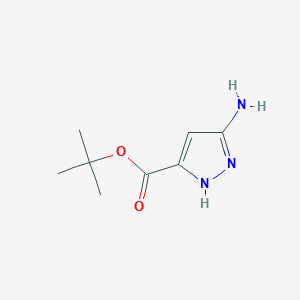

tert-butyl 5-amino-1H-pyrazole-3-carboxylate

Description

tert-Butyl 5-amino-1H-pyrazole-3-carboxylate (CAS: 1342836-25-2, molecular formula: C₈H₁₃N₃O₂) is a pyrazole derivative featuring a tert-butyl ester group at position 3 and an amino group at position 5 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing pharmacologically active molecules such as kinase inhibitors or covalent protease inhibitors . Its tert-butyl group enhances steric bulk and lipophilicity, which can improve metabolic stability and membrane permeability compared to smaller esters (e.g., methyl or ethyl) .

Properties

IUPAC Name |

tert-butyl 3-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFBGIMBWKOUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342836-25-2 | |

| Record name | tert-butyl 3-amino-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring . The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitro-pyrazole derivatives.

Reduction: Alcohol derivatives.

Substitution: N-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-1H-pyrazole-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its derivatives have shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: Medicinal chemists investigate this compound for its potential therapeutic properties. It is studied for its anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxylate ester group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives with tert-butyl esters and amino substituents exhibit diverse reactivity and properties depending on substituent positions and additional functional groups. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability. For instance, this compound (logP ≈ 1.5) is more lipophilic than its ethyl ester counterpart (logP ≈ 0.8) .

- Stability : tert-Butyl esters resist hydrolysis under acidic conditions better than methyl/ethyl esters, making them suitable for prolonged storage .

Biological Activity

Tert-butyl 5-amino-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR), drawing from various research studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their roles in anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The five-membered pyrazole ring serves as a versatile scaffold in drug design, leading to the development of compounds with significant therapeutic potential .

Inhibition of Enzymatic Activity

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with similar structures can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme that catalyzes the formation of leukotrienes—potent mediators of inflammation. Inhibition rates exceeding 60% at concentrations as low as 5 μmol/L have been reported for related pyrazole derivatives .

Antitumor Activity

Research indicates that pyrazole derivatives can also target various kinases implicated in cancer progression. For example, compounds derived from the pyrazole scaffold have shown potent inhibitory effects against cyclin-dependent kinases (CDKs) and Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for these inhibitors can range from nanomolar to micromolar concentrations, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to the pyrazole ring significantly influence its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 1-N position | Enhances inhibitory potency against 5-LOX |

| Introduction of electron-donating groups | Increases overall biological activity |

| Variations in side chains | Alters solubility and bioavailability |

These modifications can lead to improved pharmacokinetic properties and enhanced therapeutic efficacy .

Case Studies

-

Anti-inflammatory Effects

A study evaluating various pyrazole derivatives demonstrated that this compound exhibited significant anti-inflammatory properties by reducing leukotriene synthesis in vitro. The compound's ability to inhibit 5-LOX was confirmed through concentration-response assays, showing a promising avenue for treating inflammatory diseases like asthma and rheumatoid arthritis . -

Anticancer Activity

In a separate investigation focused on anticancer properties, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent antitumor activity comparable to established chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 5-amino-1H-pyrazole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the amino group. A representative procedure involves reacting 3-amino-5-methyl-pyrazole with di-tert-butyl dicarbonate in a CH₂Cl₂/THF solvent system at elevated temperatures (e.g., 90°C for 10 hours). Purification is achieved via silica gel flash chromatography using gradients of petroleum ether and ethyl acetate, yielding ~66% purity . For analogs, reaction conditions (e.g., stoichiometry, solvent polarity) must be optimized to minimize impurities, as seen in related syntheses yielding 38% with residual byproducts .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H-NMR : Key signals include a singlet for the tert-butyl group (δ ~1.69 ppm, 9H) and pyrazole proton resonances (e.g., δ ~5.74 ppm for CH-pyrazole). Amino groups may appear as broad singlets (δ ~5.35 ppm) .

- Mass Spectrometry (MS-ESI) : Expected [M+H]⁺ peaks align with calculated molecular weights (e.g., m/z 484.3 observed vs. 484.6 theoretical for analogs) .

- Purity : Confirm via HPLC or TLC (Rf ~0.35 in PE/EtOAc 80:20) .

Q. What are the common applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors and macrocyclic drug candidates. For example, it is functionalized via cross-coupling reactions to introduce pharmacophores like quinazoline or pyrimidine moieties, enhancing target binding affinity . Its tert-butyl carbamate group improves solubility and stability during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between calculated and observed NMR/MS data often arise from residual solvents, tautomerism, or impurities.

- Cross-Validation : Use X-ray crystallography (e.g., SHELX software ) to confirm bond lengths and angles.

- Dynamic NMR : Probe tautomeric equilibria (e.g., pyrazole ring proton exchange) by varying temperature or solvent .

- High-Resolution MS : Distinguish isotopic patterns to rule out co-eluting impurities .

Q. What are best practices for X-ray crystallographic analysis of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron or Mo-Kα radiation (λ = 0.71073 Å) to resolve hydrogen-bonding networks.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-H atoms. Graph-set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .

- Validation : Check for twinning or disorder using PLATON; report Flack parameters for chiral centers .

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance carbamate formation kinetics.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

- Workup : Use acid-base extraction to remove unreacted starting materials. For persistent impurities, employ recrystallization (e.g., CHCl₃/hexane) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 110°C, releasing CO, NOₓ, and HCl . Store at 2–8°C in airtight containers under inert gas (N₂/Ar).

- Light Sensitivity : Protect from UV exposure to prevent Boc group cleavage.

- Handling : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.